5-Acetamido-3-mercapto-1,2,4-triazole
CAS No.:
Cat. No.: VC13990818
Molecular Formula: C4H6N4OS
Molecular Weight: 158.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6N4OS |
|---|---|
| Molecular Weight | 158.18 g/mol |
| IUPAC Name | N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C4H6N4OS/c1-2(9)5-3-6-4(10)8-7-3/h1H3,(H3,5,6,7,8,9,10) |
| Standard InChI Key | YMNRNDMRXWWUJD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NC(=S)NN1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
5-Acetamido-3-mercapto-1,2,4-triazole is systematically named N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)acetamide. Its molecular formula, C₄H₆N₄OS, corresponds to a molecular weight of 158.18 g/mol. The IUPAC name reflects the substitution pattern: the acetamido group at position 5 and the thione tautomer (sulfanylidene) at position 3. The canonical SMILES representation, CC(=O)NC1=NC(=S)NN1, underscores the connectivity of functional groups.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆N₄OS |
| Molecular Weight | 158.18 g/mol |
| IUPAC Name | N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)acetamide |
| Canonical SMILES | CC(=O)NC1=NC(=S)NN1 |
| InChI Key | YMNRNDMRXWWUJD-UHFFFAOYSA-N |
| PubChem CID | 14823731 |
Tautomerism and Electronic Structure
Synthesis and Reaction Pathways
Conventional Synthesis from Thiosemicarbazide
The most reported synthesis route involves the acylation of thiosemicarbazide with acetic anhydride under basic conditions. This one-pot reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the electrophilic carbonyl carbon of acetic anhydride, followed by cyclization to form the triazole ring.
Reaction Mechanism Overview:
-
Acylation Step:
Thiosemicarbazide + Acetic Anhydride → N-Acetylthiosemicarbazide + Acetic Acid -
Cyclization:
Intramolecular dehydration forms the 1,2,4-triazole core, with simultaneous incorporation of the mercapto group.
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Aqueous NaOH (10%) |
| Temperature | 80–100°C |
| Reaction Time | 4–6 hours |
| Yield | 60–75% |
Advanced Methodologies from Triazole Synthesis Reviews
Recent advances in 1,2,4-triazole synthesis, such as PEG-mediated cyclization and ceric ammonium nitrate (CAN)-catalyzed oxidative cyclization, offer potential routes to optimize yield and purity . For instance, polyethylene glycol (PEG-400) as a green solvent enhances reaction efficiency by stabilizing intermediates through hydrogen bonding, while CAN acts as a dual oxidant and Lewis acid to facilitate cyclization . Adapting these methods could address limitations in traditional synthesis, such as moderate yields and byproduct formation.
Physicochemical and Spectroscopic Properties
Solubility and Stability
5-Acetamido-3-mercapto-1,2,4-triazole exhibits limited solubility in nonpolar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the mercapto group prone to oxidation under ambient conditions, necessitating storage in inert atmospheres.
UV-Vis and Fluorescence Spectroscopy
Emerging Applications and Future Directions
Materials Science
The compound’s thiol/thione equilibrium enables its use as a ligand in coordination chemistry. Silver(I) complexes of similar triazoles exhibit luminescent properties, applicable in organic light-emitting diodes (OLEDs) .
Drug Development Opportunities
Priority Research Areas:
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Structure-Activity Relationship (SAR) Studies: Modifying the acetamido and mercapto substituents to enhance bioavailability.
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Nanoparticle Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve solubility and target specificity.
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